molecular formula C16H16N2O4 B4894859 N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)ethanediamide

N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)ethanediamide

Cat. No. B4894859
M. Wt: 300.31 g/mol
InChI Key: NFUIHNCBNBSSFM-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)ethanediamide, commonly known as HPPED, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of HPPED involves its ability to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. HPPED also inhibits the production of reactive oxygen species, which can cause oxidative stress and inflammation.
Biochemical and Physiological Effects:
HPPED has been shown to have several biochemical and physiological effects. It can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. HPPED also inhibits the production of reactive oxygen species, which can cause oxidative stress and inflammation. Additionally, HPPED can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of HPPED is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also limitations to using HPPED in lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, more research is needed to fully understand its potential side effects.

Future Directions

There are several future directions for research on HPPED. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is interest in developing more efficient synthesis methods for HPPED to make it more accessible for research and potential therapeutic applications.
In conclusion, HPPED is a chemical compound that has shown promise in scientific research for its potential therapeutic applications, particularly in cancer treatment. While more research is needed to fully understand its mechanism of action and potential side effects, HPPED represents a promising candidate for future cancer treatments.

Synthesis Methods

The synthesis of HPPED involves the reaction of 4-phenoxyaniline with ethylene glycol in the presence of a catalyst, followed by reaction with ethylenediamine. The resulting product is HPPED, which can be purified through recrystallization.

Scientific Research Applications

HPPED has been investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that HPPED can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, HPPED has been found to have anti-inflammatory properties and can reduce oxidative stress.

properties

IUPAC Name

N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-11-10-17-15(20)16(21)18-12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,19H,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUIHNCBNBSSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N'-(4-phenoxyphenyl)oxamide

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